molecular formula C61H76N10O19S B054778 Cholecystokinin (26-32), tyr-gly-nle(28,31) phenethyl ester- CAS No. 119400-92-9

Cholecystokinin (26-32), tyr-gly-nle(28,31) phenethyl ester-

Cat. No. B054778
M. Wt: 1285.4 g/mol
InChI Key: HWCNOCJUNZSGBS-VDNFRELWSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cholecystokinin (26-32), tyr-gly-nle(28,31) phenethyl ester, also known as CCK-8, is a peptide hormone that plays an important role in the regulation of digestive processes. CCK-8 is synthesized in the small intestine and released into the bloodstream in response to the presence of food. It acts on the gallbladder to stimulate the release of bile, which is necessary for the digestion of fats. CCK-8 also acts on the pancreas to stimulate the release of enzymes that aid in the digestion of proteins and carbohydrates.

Mechanism Of Action

Cholecystokinin (26-32), tyr-gly-nle(28,31) phenethyl ester- exerts its effects by binding to specific receptors on the surface of cells. The Cholecystokinin (26-32), tyr-gly-nle(28,31) phenethyl ester- receptor is a G protein-coupled receptor that activates various intracellular signaling pathways in response to Cholecystokinin (26-32), tyr-gly-nle(28,31) phenethyl ester- binding. The activation of these signaling pathways leads to the release of various enzymes and hormones that regulate digestive processes and appetite.

Biochemical And Physiological Effects

Cholecystokinin (26-32), tyr-gly-nle(28,31) phenethyl ester- has a number of biochemical and physiological effects, including:
1. Stimulation of gallbladder contraction and bile release.
2. Stimulation of pancreatic enzyme secretion.
3. Inhibition of gastric emptying.
4. Reduction of food intake.

Advantages And Limitations For Lab Experiments

Cholecystokinin (26-32), tyr-gly-nle(28,31) phenethyl ester- is a useful tool for investigating the mechanisms of action of Cholecystokinin (26-32), tyr-gly-nle(28,31) phenethyl ester- and its effects on digestive processes and appetite. However, there are some limitations to its use in lab experiments. These include:
1. The high cost of Cholecystokinin (26-32), tyr-gly-nle(28,31) phenethyl ester- synthesis and purification.
2. The need for specialized equipment and expertise to handle and administer Cholecystokinin (26-32), tyr-gly-nle(28,31) phenethyl ester-.
3. The potential for side effects and toxicity if Cholecystokinin (26-32), tyr-gly-nle(28,31) phenethyl ester- is administered at high doses.

Future Directions

There are many future directions for research on Cholecystokinin (26-32), tyr-gly-nle(28,31) phenethyl ester-, including:
1. Investigation of the role of Cholecystokinin (26-32), tyr-gly-nle(28,31) phenethyl ester- in the regulation of glucose metabolism and insulin secretion.
2. Development of new drugs that target the Cholecystokinin (26-32), tyr-gly-nle(28,31) phenethyl ester- receptor for the treatment of obesity and other metabolic disorders.
3. Study of the effects of Cholecystokinin (26-32), tyr-gly-nle(28,31) phenethyl ester- on the nervous system and its potential role in the treatment of neurological disorders.
4. Investigation of the potential use of Cholecystokinin (26-32), tyr-gly-nle(28,31) phenethyl ester- as a diagnostic tool for digestive disorders.
5. Development of new methods for the synthesis and purification of Cholecystokinin (26-32), tyr-gly-nle(28,31) phenethyl ester- to reduce costs and increase availability for research purposes.
In conclusion, Cholecystokinin (26-32), tyr-gly-nle(28,31) phenethyl ester- is a peptide hormone that plays an important role in the regulation of digestive processes and appetite. It has been extensively studied for its effects on these processes and its potential use in the treatment of various metabolic and neurological disorders. Further research is needed to fully understand the mechanisms of action of Cholecystokinin (26-32), tyr-gly-nle(28,31) phenethyl ester- and its potential applications in medicine and research.

Synthesis Methods

Cholecystokinin (26-32), tyr-gly-nle(28,31) phenethyl ester- is synthesized by solid-phase peptide synthesis, which involves the stepwise assembly of amino acids on a solid support. The amino acids are protected with various chemical groups to prevent unwanted reactions during the synthesis process. After the synthesis is complete, the peptide is cleaved from the solid support and purified by various chromatographic techniques.

Scientific Research Applications

Cholecystokinin (26-32), tyr-gly-nle(28,31) phenethyl ester- has been extensively studied for its role in the regulation of digestive processes. It has also been shown to play a role in the regulation of appetite and satiety. Cholecystokinin (26-32), tyr-gly-nle(28,31) phenethyl ester- has been used in various scientific research applications, including:
1. Investigation of the mechanisms of action of Cholecystokinin (26-32), tyr-gly-nle(28,31) phenethyl ester- in the regulation of digestive processes and appetite.
2. Development of new drugs that target the Cholecystokinin (26-32), tyr-gly-nle(28,31) phenethyl ester- receptor for the treatment of obesity and other metabolic disorders.
3. Study of the effects of Cholecystokinin (26-32), tyr-gly-nle(28,31) phenethyl ester- on the nervous system and its potential role in the treatment of neurological disorders.

properties

CAS RN

119400-92-9

Product Name

Cholecystokinin (26-32), tyr-gly-nle(28,31) phenethyl ester-

Molecular Formula

C61H76N10O19S

Molecular Weight

1285.4 g/mol

IUPAC Name

(3S)-3-[[2-[[(2R)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]-4-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-3-carboxy-1-oxo-1-(2-phenylethoxy)propan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-1-oxohexan-2-yl]amino]-1-oxo-3-(4-sulfooxyphenyl)propan-2-yl]amino]-4-oxobutanoic acid

InChI

InChI=1S/C61H76N10O19S/c1-3-5-15-45(68-58(82)47(29-38-20-24-41(25-21-38)90-91(86,87)88)70-60(84)49(31-53(75)76)67-51(73)34-64-55(79)43(62)28-37-18-22-40(72)23-19-37)56(80)65-35-52(74)66-48(30-39-33-63-44-17-11-10-14-42(39)44)59(83)69-46(16-6-4-2)57(81)71-50(32-54(77)78)61(85)89-27-26-36-12-8-7-9-13-36/h7-14,17-25,33,43,45-50,63,72H,3-6,15-16,26-32,34-35,62H2,1-2H3,(H,64,79)(H,65,80)(H,66,74)(H,67,73)(H,68,82)(H,69,83)(H,70,84)(H,71,81)(H,75,76)(H,77,78)(H,86,87,88)/t43-,45+,46+,47+,48+,49+,50+/m1/s1

InChI Key

HWCNOCJUNZSGBS-VDNFRELWSA-N

Isomeric SMILES

CCCC[C@@H](C(=O)NCC(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CCCC)C(=O)N[C@@H](CC(=O)O)C(=O)OCCC3=CC=CC=C3)NC(=O)[C@H](CC4=CC=C(C=C4)OS(=O)(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)CNC(=O)[C@@H](CC5=CC=C(C=C5)O)N

SMILES

CCCCC(C(=O)NCC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CCCC)C(=O)NC(CC(=O)O)C(=O)OCCC3=CC=CC=C3)NC(=O)C(CC4=CC=C(C=C4)OS(=O)(=O)O)NC(=O)C(CC(=O)O)NC(=O)CNC(=O)C(CC5=CC=C(C=C5)O)N

Canonical SMILES

CCCCC(C(=O)NCC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CCCC)C(=O)NC(CC(=O)O)C(=O)OCCC3=CC=CC=C3)NC(=O)C(CC4=CC=C(C=C4)OS(=O)(=O)O)NC(=O)C(CC(=O)O)NC(=O)CNC(=O)C(CC5=CC=C(C=C5)O)N

Other CAS RN

119400-92-9

sequence

YGDXXGWXD

synonyms

CCK(26-32), Tyr-Gly-Nle(28,31) phenethyl ester-
CCK-OPE
cholecystokinin (26-32), Tyr-Gly-Nle(28,31) phenethyl ester-
cholecystokinin (26-32), tyrosyl-glycyl-norleucine(28,31) phenethyl ester-
D-Tyr-Gly-Asp-Tyr(SO3)-Nle-Gly-Trp-Nle-Asp-2-phenylethyl ester
TGN-CCK-PEE
Tyr-Gly-28,31-Nle-CCK(28-32) phenethyl ester
tyrosyl-glycyl-aspartyl-sulfotyrosyl-norleucyl-glycyl-tryptophyl-norleucyl-aspartic acid 2-phenylethyl este

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.